molecular formula C32H52O3 B12431889 (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

Cat. No.: B12431889
M. Wt: 484.8 g/mol
InChI Key: YAJRYTMXWWLBLP-KUNBOADOSA-N
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Description

The compound (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex organic molecule characterized by its intricate structure and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.

Industry

In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.

Mechanism of Action

The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid lies in its complex structure and multiple chiral centers, which provide a high degree of specificity in its interactions and reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H52O3

Molecular Weight

484.8 g/mol

IUPAC Name

(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1

InChI Key

YAJRYTMXWWLBLP-KUNBOADOSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C

Origin of Product

United States

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